molecular formula C10H16O2 B8394679 methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate

methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate

Cat. No.: B8394679
M. Wt: 168.23 g/mol
InChI Key: XPTIVUWZBIFLLD-UHFFFAOYSA-N
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Description

methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexane, characterized by the presence of a methylene group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate typically involves the esterification of 1-methyl-4-methylene-1-cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a ketone or an alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-methyl-4-methylene-1-cyclohexanone or 1-methyl-4-methylene-1-cyclohexanol.

    Reduction: Formation of 1-methyl-4-methylene-1-cyclohexanemethanol.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methylene group can undergo electrophilic addition reactions, while the ester group can participate in hydrolysis or transesterification reactions. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-methylene-1-cyclohexanecarboxylic acid
  • Methyl 1-cyclohexene-1-carboxylate
  • 4-Methyl-1-cyclohexanecarboxylic acid

Uniqueness

methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both a methylene group and a carboxylate ester group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel derivatives.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h1,4-7H2,2-3H3

InChI Key

XPTIVUWZBIFLLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C)CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon stream, 5.3 ml of dibromomethane and 28 ml of titanium tetrachloride (methylene chloride 2M solution) were added to a solution of 15 g of zinc suspended in 250 ml of THF, under ice cooling. The resultant solution was stirred for one hour. Then, a solution of 8.5 g of methyl 1-methyl-4-oxo-1-cyclohexanecarboxylate in 50 ml of THF was added to the solution. The solution was reacted for 15 hours. After reaction, 500 ml of an aqueous sodium chloride solution was added to the reaction solution. The solution was extracted three times with 100 ml of ethyl acetate. The organic layer obtained was washed three times with an aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was removed in vacuo. The oily substance formed was subjected to column chromatography using 100 g of silica gel. From the fraction eluted with hexane and ethyl acetate=50:1, the solvent was removed in vacuo, yielding 7 g of methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate as a colorless oil, which had the following physiochemical properties:
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
catalyst
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

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